BenchChemオンラインストアへようこそ!

Sodium 2-phenoxyisobutyrate

Hypolipidemic potency Peroxisome proliferation Fibrate SAR

Sodium 2-phenoxyisobutyrate (CAS 39617-08-8), the sodium salt of 2-phenoxyisobutyric acid (fibric acid), is a water-soluble, white crystalline powder with the molecular formula C10H11NaO3 and a molecular weight of 202.18 g/mol. It represents the unsubstituted core scaffold of the fibrate class of compounds—a family of phenoxyisobutyric acid derivatives widely recognized as peroxisome proliferator-activated receptor (PPAR) modulators with antihyperlipidemic activity.

Molecular Formula C10H12NaO3
Molecular Weight 203.19 g/mol
CAS No. 39617-08-8
Cat. No. B3052220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-phenoxyisobutyrate
CAS39617-08-8
Molecular FormulaC10H12NaO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=CC=C1.[Na]
InChIInChI=1S/C10H12O3.Na/c1-10(2,9(11)12)13-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,11,12);
InChIKeyQMFQZKHZNLVCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Phenoxyisobutyrate (CAS 39617-08-8): Procurement-Grade Overview for the Unsubstituted Fibrate Scaffold


Sodium 2-phenoxyisobutyrate (CAS 39617-08-8), the sodium salt of 2-phenoxyisobutyric acid (fibric acid), is a water-soluble, white crystalline powder with the molecular formula C10H11NaO3 and a molecular weight of 202.18 g/mol . It represents the unsubstituted core scaffold of the fibrate class of compounds—a family of phenoxyisobutyric acid derivatives widely recognized as peroxisome proliferator-activated receptor (PPAR) modulators with antihyperlipidemic activity [1]. Unlike its clinically developed analogs (e.g., clofibrate, ciprofibrate, bezafibrate), the sodium salt form bears no aromatic ring substitutions, making it a critical reference standard and synthetic intermediate for structure-activity relationship (SAR) studies within the fibrate chemotype.

Why Sodium 2-Phenoxyisobutyrate Cannot Be Interchanged with Halogenated Fibrate Analogs in Research Procurement


Within the phenoxyisobutyrate (fibrate) class, minor structural modifications produce profound differences in pharmacological potency, pharmacokinetic half-life, target receptor selectivity, and toxicological profile. The unsubstituted phenoxyisobutyrate core (as the sodium salt) lacks the 4-chloro substituent present in clofibrate/clofibric acid and the cyclopropyl moiety of ciprofibrate—substituents that dramatically enhance PPARα activation potency, prolong plasma elimination half-life, and alter gastric antisecretory activity [1][2]. Consequently, purchasing a halogenated fibrate analog (e.g., clofibric acid or ciprofibrate) when the unsubstituted scaffold is required for mechanistic or SAR studies will confound experimental interpretation, as the pharmacological readout will reflect the substituent-driven potency amplification rather than the intrinsic activity of the core scaffold. The quantitative evidence below demonstrates the magnitude of these differences.

Quantitative Differentiation Guide: Sodium 2-Phenoxyisobutyrate vs. Halogenated Fibrate Analogs


Hypolipidemic Potency: Ciprofibrate Demonstrates ~30-Fold Greater Peroxisomal Enzyme Induction than Clofibric Acid

In primary cultures of rat hepatocytes, ciprofibrate was approximately 30-fold more active than clofibric acid (the active metabolite of clofibrate) for the stimulation of carnitine acetyltransferase, laurate hydroxylase, and fatty acyl-CoA oxidase activities [1]. This potency gap illustrates that the unsubstituted 2-phenoxyisobutyrate core (represented by Na salt) serves as the minimally active scaffold, with halogen/cyclopropyl substitution driving the pharmacological activity of clinical fibrates.

Hypolipidemic potency Peroxisome proliferation Fibrate SAR

Gastric Antisecretory Duration: Ciprofibrate Produces Prolonged Gastric Acid Suppression vs. Bezafibrate and Ranitidine

In a comparative evaluation in Fischer rats, ciprofibrate produced prolonged gastric antisecretory activity when compared with bezafibrate or the H2-receptor antagonist ranitidine [1]. A significant inhibition of gastric secretion, similar to that induced by comparable doses of cimetidine, was observed 1.5 hours after a single oral (200 or 500 mg/kg) or intraduodenal (100 or 300 mg/kg) administration of ciprofibrate, bezafibrate, and clofibric acid [1]. Prolonged inhibition of gastric secretion was proposed as the primary cause of gastric carcinoid tumors observed in rats after chronic ciprofibrate administration, a finding not observed with all fibrate analogs [1].

Gastric antisecretory activity Gastric carcinoid risk Fibrate toxicity

Plasma Elimination Half-Life: Ciprofibrate (t1/2 = 76 h) vs. Bezafibrate (t1/2 = 4–5 h) in the Rat

After oral administration of single daily doses for 7 days in Fischer rats, the plasma elimination half-life for bezafibrate was rapid (t1/2 of 4–5 h) compared to ciprofibrate (t1/2 of 76 h), representing an approximately 15- to 19-fold difference [1]. The AUC0–24 for bezafibrate (125 mg/kg/day) was 1553 ± 334 μg·h/mL, less than half the value of 3748 ± 358 μg·h/mL achieved by ciprofibrate at a 12.5-fold lower dose (10 mg/kg/day) [1]. This dramatic PK divergence highlights how aromatic ring substitution dictates the in vivo residence time of fibrate analogs—a property directly relevant to the sodium 2-phenoxyisobutyrate scaffold, which lacks the substituents that confer extended half-life.

Pharmacokinetics Plasma half-life Fibrate clearance

PPARγ Modulation Potential: Phenoxyisobutyric Acid Derivatives as Dual PPARα/γ Scaffolds

Recent studies demonstrate that phenoxyisobutyric acid derivatives can function as PPARγ modulators in addition to their classical PPARα activity [1]. In 3T3-L1 adipocytes, novel phenoxyisobutyric acid compounds increased mRNA concentrations of PPARγ and GLUT-4, two proteins documented as key diabetes targets [1]. This contrasts with the classical fibrates (e.g., fenofibrate, bezafibrate) that predominantly activate PPARα. The unsubstituted phenoxyisobutyrate scaffold (as sodium 2-phenoxyisobutyrate) provides a versatile starting point for designing dual PPARα/γ agonists, as it lacks the substituent-driven selectivity bias inherent to halogenated clinical fibrates.

PPARγ modulation Insulin sensitization Antidiabetic activity

Solubility Advantage of the Sodium Salt Form for In Vitro and In Vivo Dosing

Sodium 2-phenoxyisobutyrate is described as a water-soluble, white crystalline powder, in contrast to the free acid form (2-phenoxyisobutyric acid) which is a solid with limited aqueous solubility (soluble in methanol; melting point 98–102°C) . This solubility differential is critical for experimental applications: the sodium salt can be directly dissolved in aqueous buffers for cell culture or in vivo dosing without the need for organic co-solvents (e.g., DMSO) that may introduce vehicle-related artifacts.

Aqueous solubility Formulation Bioavailability

Platelet Aggregation Inhibition as a Substituent-Dependent Fibrate Class Effect

Fibrate derivatives including clofibrate and etofibrate suppress platelet aggregation, with etofibrate inhibition reported as twice that of clofibrate in human plasma studies [1]. Tris(2-oxyethyl) ammonium salts of α-phenoxyisobutyric acids have also been characterized as inhibitors of thrombocyte aggregation [2]. These antiplatelet effects are class-level properties of phenoxyisobutyrate derivatives but are modulated by specific substituent patterns—the unsubstituted sodium 2-phenoxyisobutyrate scaffold therefore represents the baseline for quantifying the contribution of aromatic substitution to antiplatelet potency.

Platelet aggregation Antithrombotic Fibrate pleiotropy

Optimal Procurement and Application Scenarios for Sodium 2-Phenoxyisobutyrate Based on Quantitative Differentiation Evidence


Negative Control or Baseline Comparator in PPARα Transactivation Assays

Given the ~30-fold potency differential between substituted fibrates (ciprofibrate) and the minimally substituted clofibric acid in peroxisomal enzyme induction assays [1], sodium 2-phenoxyisobutyrate—lacking any aromatic substituent—serves as the ideal negative control or baseline compound for PPARα transactivation reporter assays. Its use ensures that observed activity of test compounds reflects genuine PPARα agonism rather than nonspecific scaffold effects.

Reference Scaffold for Fibrate Structure-Activity Relationship (SAR) Studies

The dramatic variation in plasma elimination half-life (t1/2 = 4–5 h for bezafibrate vs. 76 h for ciprofibrate) [2] and gastric antisecretory duration across fibrate analogs [3] demonstrates that aromatic substitution is the primary driver of both pharmacokinetic behavior and target-organ toxicity. Sodium 2-phenoxyisobutyrate is the requisite unsubstituted reference compound for systematic SAR campaigns aimed at decoupling hypolipidemic efficacy from gastric toxicity or extended tissue retention.

Starting Material for Dual PPARα/γ Agonist Medicinal Chemistry Programs

As phenoxyisobutyric acid derivatives have demonstrated the capacity to modulate PPARγ and increase GLUT-4 expression in 3T3-L1 adipocytes [4], the unsubstituted sodium 2-phenoxyisobutyrate scaffold provides an unbiased starting point for designing novel dual PPARα/γ agonists. Unlike clinical fibrates—which carry PPARα-biasing substituents—this scaffold enables exploration of full receptor selectivity space through systematic aromatic decoration.

Aqueous-Formulation Research Requiring Organic Co-Solvent-Free Dosing

The water solubility of sodium 2-phenoxyisobutyrate eliminates the requirement for DMSO or other organic vehicles in cell culture and in vivo dosing paradigms. This is particularly valuable in sensitive primary cell assays (e.g., primary hepatocyte cultures) and in vivo models where organic solvents may confound metabolic readouts or induce vehicle-related toxicity, in contrast to the free acid form that requires methanol for dissolution .

Quote Request

Request a Quote for Sodium 2-phenoxyisobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.